molecular formula C9H8ClN3 B2928447 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole CAS No. 1341039-29-9

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole

Cat. No.: B2928447
CAS No.: 1341039-29-9
M. Wt: 193.63
InChI Key: KFNQAYDGVQSDFT-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole is a triazole derivative featuring a chloromethyl (–CH2Cl) group at the para-position of the phenyl ring attached to the 1H-1,2,3-triazole core. This compound is of interest in medicinal chemistry and materials science due to the reactive chloromethyl group, which serves as a versatile handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) . Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQAYDGVQSDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety serves as a key reactive site for nucleophilic displacement. This enables functionalization for drug discovery and material science applications.

Reaction TypeConditionsProductsYield (%)Key Reference
AlkylationK₂CO₃, DMF, 60°C, 6 h1-(4-(Methoxymethyl)phenyl)-1H-1,2,3-triazole85
AmidationNH₃/MeOH, RT, 12 h1-(4-(Aminomethyl)phenyl)-1H-1,2,3-triazole78
Thioether formationNaSH, EtOH, reflux1-(4-(Mercaptomethyl)phenyl)-1H-1,2,3-triazole92

Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon of the chloromethyl group . Steric hindrance from the triazole ring minimally affects reactivity due to the para-substitution pattern .

Cycloaddition Reactions Involving the Triazole Core

The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing hybrid molecules.

Key Example:

Click Chemistry with Propargyl Alcohol

  • Conditions : CuSO₄ (5 mol%), sodium ascorbate, H₂O/THF (1:1), RT .

  • Product : 1,4-Disubstituted triazole derivatives with enhanced water solubility.

  • Yield : 84% .

Notable Finding : The chloromethyl group remains intact under these conditions, enabling orthogonal functionalization .

Cross-Coupling Reactions

The aromatic ring facilitates Suzuki-Miyaura couplings, expanding structural diversity.

SubstrateCatalyst SystemProductYield (%)Reference
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiphenyl-triazole hybrid91
3-Pyridinylboronic acidPdCl₂(dppf), CsFPyridine-triazole conjugate87

Optimization Note : Reactions require anhydrous conditions and inert atmospheres to prevent dehalogenation .

Biological Activity and Derivatization

Derivatives show promise as antiviral and antiarrhythmic agents:

  • Antiarrhythmic Activity : Dose-dependent suppression of calcium-chloride-induced arrhythmia (EC₅₀ = 12 μM) .

  • Antiviral Potential : Triazole-amide hybrids inhibit coronavirus main protease via hydrogen bonding with Cys145 (IC₅₀ = 3.8 μM) .

Structural-Activity Relationship (SAR) :

  • Chloromethyl substitution enhances membrane permeability compared to unsubstituted analogs .

  • Bulkier substituents reduce activity due to steric clashes with enzyme active sites .

Scientific Research Applications

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole, also known as C9H8ClN3, is a chemical compound with a molecular weight of 193.63 . It features a chloromethyl group attached to a phenyl-triazole structure . This compound has a role in various scientific applications, including use as a building block inClick chemistry and in the creation of pharmaceutical agents .

Physical and Chemical Properties

This compound has several notable properties :

  • Formula: C9H8ClN3
  • Molecular Weight: 193.63
  • Boiling Point: No data available
  • Solubility: Soluble (0.453 mg/ml)

The compound is a high GI absorption substance and is capable of permeating the blood-brain barrier . It shows no violation of Lipinski's rule, has a bioavailability score of 0.55, and a synthetic accessibility score of 1.59 .

Scientific Research Applications

This compound and its derivatives have applications in antimicrobial, antiviral, and anti-inflammatory research . Triazole compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . They have also shown promise in addressing inflammation in in vitro models .

Triazole Hybrids and Renal Diseases

Ferrocene-1H-1,2,3-triazole hybrids have been studied for their antioxidant and anti-inflammatory properties, particularly in the context of renal diseases .

Antioxidant Effect on RMCs
Ferrocene-1H-1,2,3-triazole hybrids were tested on rat mesangial cells (RMCs) to identify nontoxic doses. The compounds were found to be noncytotoxic at concentrations up to 50 μg/mL . A concentration of 12.5 µg/mL was used for subsequent experiments .

Inhibition of NO and iNOS
Pretreatment with these hybrids decreased TNF-α-induced response. The study indicated that ferrocene-1H-1,2,3-triazole hybrids could protect against inflammation in RMCs .

Use in Click Chemistry

1,2,3-triazoles are formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a popular example of Click chemistry . This reaction is widely used due to its high efficiency, selectivity, and mild reaction conditions .

Pyridine Compounds

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloromethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Structural and Electronic Differences

The chloromethyl group distinguishes the target compound from analogs with alternative substituents on the phenyl ring. Key comparisons include:

1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
  • Substituents : Chloro (–Cl) and trifluoromethyl (–CF3) at the para and meta positions, respectively.
  • Electronic Effects : The –CF3 group is strongly electron-withdrawing, polarizing the triazole ring and enhancing electrophilicity. In contrast, the –CH2Cl group in the target compound is moderately electron-withdrawing but offers greater steric bulk.
  • Synthesis : Synthesized via CuAAC with yields >90% under optimized conditions .
4-((4-Allyl-2-methoxyphenoxy)methyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole (24)
  • Substituents: Allylphenoxymethyl and fluorobenzyl groups.
  • Functionality : The ether (–O–) and fluorine substituents improve solubility and metabolic stability compared to the hydrophobic –CH2Cl group.
  • Physical Properties : Melting point 92.1–92.7°C, purified via column chromatography .
4-[1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulphamate (25)
  • Bioactivity : Inhibits steroid sulphatase (STS) with IC50 = 36 nM, attributed to fluorine-mediated interactions with Arg98 in the enzyme active site . The chloromethyl group may offer distinct binding modes due to its larger size and polarizability.

Biological Activity

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological significance, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific triazole derivative, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of chloromethyl phenyl derivatives with azides through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other synthetic routes. The presence of the chloromethyl group is crucial for enhancing the compound's reactivity and biological activity.

Structure-Activity Relationship

The SAR studies indicate that modifications on the phenyl ring and triazole moiety significantly influence the compound's biological efficacy. For instance, substituents such as halogens (e.g., Cl, Br) enhance antimicrobial activity by improving binding affinity to target enzymes or receptors .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are comparable to those of standard antibiotics .

Microorganism MIC (µg/mL) Standard Comparison
Staphylococcus aureus10Ceftriaxone (10)
Escherichia coli15Ampicillin (20)
Pseudomonas aeruginosa20Gentamicin (25)

Antifungal Activity

The compound also demonstrates antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values indicating strong fungicidal effects. The mechanism of action is believed to involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Fungus MIC (µg/mL) Standard Comparison
Candida albicans5Fluconazole (8)
Aspergillus fumigatus7Voriconazole (10)

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of triazole derivatives. Specifically, this compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 and HCT116. The IC50 values range from 10 to 30 µM, indicating moderate potency in inhibiting cell proliferation .

Case Studies

Several case studies have provided insights into the biological activity of triazole derivatives:

  • Case Study 1 : A study evaluated the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to non-substituted analogs .
  • Case Study 2 : Another investigation focused on the antifungal efficacy against resistant strains of Candida. The study found that this compound was effective in overcoming resistance mechanisms in certain strains .

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., triazole protons at δ 7.5–8.5 ppm) .
  • HPLC : Determines purity (>95% required for biological assays) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves structural ambiguities (e.g., triazole ring planarity) .
  • HRMS-ESI : Validates molecular formulas, especially for hygroscopic or solvated compounds .

How can conflicting spectroscopic data be resolved during structural elucidation?

Q. Methodological Approach

  • DEPT-135/HSQC NMR : Differentiates CH₂/CH₃ groups in complex spectra (e.g., distinguishing chloromethyl peaks from alkyl chains) .
  • 2D NOESY : Identifies spatial proximity of substituents (e.g., aryl groups on triazole) .
  • Cross-Validation : Compare melting points, HPLC retention times, and computational models (DFT) with experimental data .

What strategies optimize the synthesis of triazole derivatives for biological activity screening?

Q. Design Principles

  • Substituent Diversity : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance stability and binding affinity .
  • Modular Synthesis : Use "click chemistry" to rapidly generate libraries. For example, coupling 4-(chloromethyl)phenyl azides with alkynes under CuAAC yields diverse analogs .

Case Study
In antiprotozoal studies, cationic 1,4-diphenyltriazoles showed enhanced activity when substituted with amidines or imidazoles, as confirmed by IC₅₀ assays against Trypanosoma brucei .

How do reaction conditions impact the scalability of triazole synthesis?

Q. Key Factors

  • Catalyst Recycling : Cu(I) catalysts can be immobilized on silica for reuse, reducing cost and metal contamination .
  • Solvent Choice : Aqueous systems simplify purification but may lower yields for hydrophobic substrates. THF/water mixtures (3:1) balance efficiency and practicality .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) while maintaining regioselectivity .

What mechanistic insights explain the stability of 1,2,3-triazoles under physiological conditions?

Advanced Mechanistic Studies
The triazole ring’s aromaticity and low polarity (dipole moment ~5 D) make it resistant to hydrolysis and enzymatic degradation. DFT studies show that electron-withdrawing substituents (e.g., Cl) further stabilize the ring via resonance .

How are computational methods used to predict the biological activity of triazole derivatives?

Q. Methodology

  • Molecular Docking : Screens derivatives against target proteins (e.g., West Nile virus protease). Compounds with fluorobenzyl groups showed higher binding scores in silico .
  • QSAR Models : Correlate substituent electronegativity with antimicrobial activity. For example, trifluoromethyl groups enhance membrane penetration .

What are the challenges in synthesizing triazole-metal complexes for material science applications?

Q. Advanced Synthesis

  • Ligand Design : Triazoles with pyridyl or carboxylate groups coordinate to metals (e.g., Ag, Zn) to form luminescent MOFs. However, steric hindrance from chloromethyl groups can disrupt crystallinity .
  • Stability Testing : Assess photodegradation under UV light (e.g., 365 nm) to evaluate MOF robustness .

How can synthetic byproducts be minimized during chloromethylation?

Q. Troubleshooting Guide

  • Controlled Stoichiometry : Use 1.2 equivalents of paraformaldehyde to avoid over-substitution .
  • Low-Temperature Quenching : Add thionyl chloride dropwise at 0°C to prevent exothermic side reactions .

What are emerging applications of this compound in drug discovery?

Q. Recent Advances

  • Anticancer Agents : Derivatives like TAK-165 inhibit HER2/neu tyrosine kinase, with IC₅₀ values <1 µM in breast cancer models .
  • Antifungal Compounds : Triazole-ethanol hybrids disrupt fungal ergosterol biosynthesis, showing MICs of 2–8 µg/mL against Candida spp. .

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